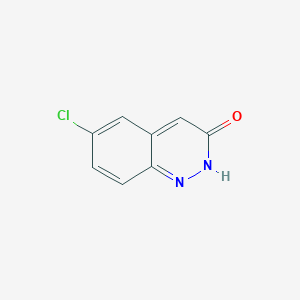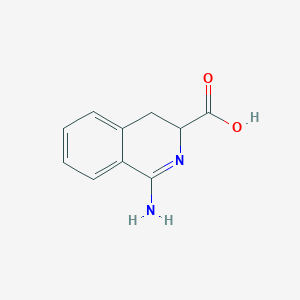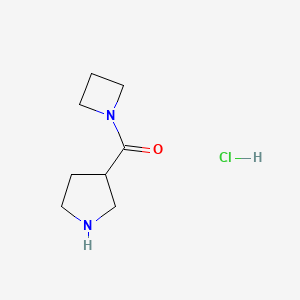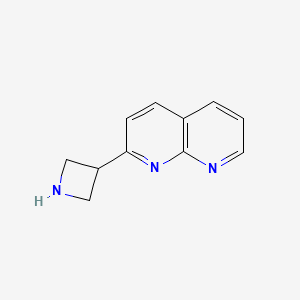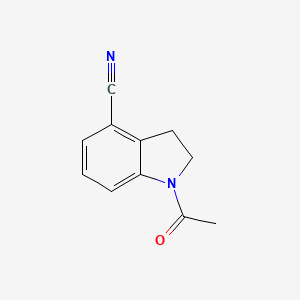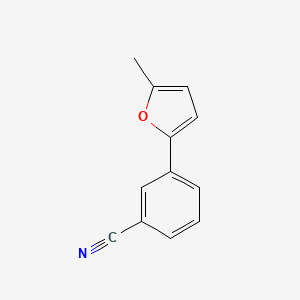![molecular formula C8H8ClN3 B11908883 (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Cloroimidazo[1,2-a]piridin-3-il)metanamina es un compuesto heterocíclico que presenta un sistema de anillos imidazo-piridina fusionado con un átomo de cloro en la posición 7 y un grupo metanamina en la posición 3
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (7-Cloroimidazo[1,2-a]piridin-3-il)metanamina típicamente implica la ciclización de precursores apropiados. Un método común involucra la reacción de 2-aminopiridina con α-bromocetonas bajo condiciones específicas. Por ejemplo, la reacción se puede llevar a cabo en tolueno con yodo (I2) e hidroperóxido de tert-butilo (TBHP) como promotores . Las condiciones de reacción son generalmente suaves y sin metales, lo que lo convierte en un método atractivo para la síntesis.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de medidas de seguridad para el manejo de reactivos y subproductos. Se podría considerar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(7-Cloroimidazo[1,2-a]piridin-3-il)metanamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.
Sustitución: El átomo de cloro en la posición 7 se puede sustituir por otros grupos mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores comunes.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de imidazo-piridina correspondiente con un grupo funcional oxidado, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en la posición 7.
Aplicaciones Científicas De Investigación
(7-Cloroimidazo[1,2-a]piridin-3-il)metanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de vías e interacciones biológicas debido a su posible bioactividad.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (7-Cloroimidazo[1,2-a]piridin-3-il)metanamina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Imidazo[1,2-a]piridina: Un compuesto principal sin los grupos cloro y metanamina.
3-Bromoimidazo[1,2-a]piridina: Estructura similar con un átomo de bromo en lugar de cloro.
N-(Piridin-2-il)amidas: Compuestos con un anillo de piridina y un grupo amida, mostrando diferentes actividades biológicas.
Singularidad
(7-Cloroimidazo[1,2-a]piridin-3-il)metanamina es único debido a la presencia tanto del átomo de cloro como del grupo metanamina, que pueden influir significativamente en su reactividad química y actividad biológica. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4,10H2 |
Clave InChI |
ZXGYNRJTFYCAAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC=C2CN)C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

